

Introduction: A Trifunctional Building Block for Advanced Synthesis

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Compound of Interest

Compound Name: 2-Bromo-6-chlorobenzyl bromide

Cat. No.: B1334060

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In the landscape of modern organic chemistry and drug discovery, the strategic design of molecular building blocks is paramount. **2-Bromo-6-chlorobenzyl bromide** (CAS No. 75002-98-1) emerges as a noteworthy intermediate, offering a unique trifunctionalized aromatic scaffold.^{[1][2]} Its structure, featuring a highly reactive benzylic bromide, a moderately reactive aryl bromide, and a less reactive aryl chloride, presents a platform for sequential and site-selective modifications. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical properties, a field-proven synthetic protocol, its reactivity profile, and its potential applications, grounded in the principles of synthetic utility and mechanistic understanding.

Core Chemical and Physical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of successful experimental design. **2-Bromo-6-chlorobenzyl bromide** is a solid at room temperature, and its identity is defined by the identifiers and properties summarized below.^[2] While extensive experimental data for this specific molecule is not widely published, the provided information is based on supplier technical data and established chemical principles.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
CAS Number	75002-98-1	[1] [2] [3] [4]
Molecular Formula	C ₇ H ₅ Br ₂ Cl	[1] [4]
Molecular Weight	284.38 g/mol	[1] [4]
IUPAC Name	1-bromo-2-(bromomethyl)-3-chlorobenzene	[2]
Synonyms	2-Bromo-6-chlorobenzylbromide, 6-chloro-alpha,2-dibromotoluene	[2]
Physical Form	Solid	[2]
InChI Key	AHZWBOMWAKYLIS-UHFFFAOYSA-N	[2]
Purity (Typical)	≥95%	[2]

Table 2: Physicochemical Data

Property	Value	Remarks
Melting Point	Data not available	Expected to be a low-melting solid based on analogs like 2-bromobenzyl bromide (solid).
Boiling Point	Data not available	High boiling point expected; likely to decompose before boiling at atmospheric pressure.
Solubility	Data not available	Predicted to be soluble in common organic solvents (e.g., THF, Dichloromethane, Chloroform, Ethyl Acetate) and insoluble in water.
Density	Data not available	Expected to be significantly denser than water (>1.6 g/mL) due to heavy halogen atoms.

Synthesis and Mechanism: Selective Benzylic Bromination

The most logical and industrially scalable synthesis of **2-Bromo-6-chlorobenzyl bromide** involves the selective free-radical bromination of the benzylic methyl group of 2-bromo-6-chlorotoluene. This method leverages the unique stability of the benzyl radical intermediate.

Causality Behind Experimental Choices

- **Reagent Selection:** N-Bromosuccinimide (NBS) is the brominating agent of choice.^[5] Unlike using elemental bromine (Br₂), NBS maintains a very low, steady-state concentration of bromine in the reaction mixture. This is crucial as it kinetically favors the desired radical chain reaction at the benzylic position while suppressing the competing electrophilic aromatic substitution (ring bromination) pathway.^[5]
- **Initiation:** The reaction requires a radical initiator. This can be photochemical (UV lamp) or thermal, using an initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.^[6] These

initiators decompose under heat or light to generate radicals that initiate the chain reaction.

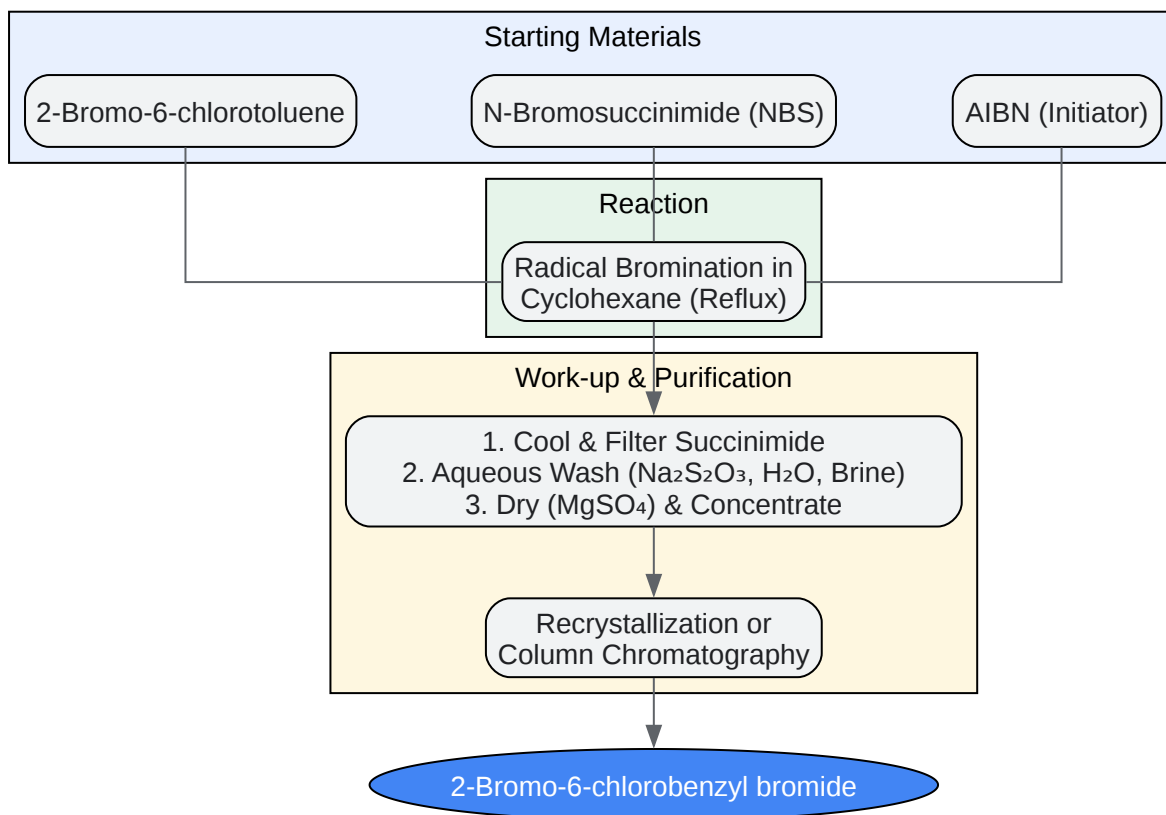
- Solvent: A non-polar solvent, such as carbon tetrachloride (historically) or cyclohexane, is optimal.^[5] These solvents disfavor the formation of ionic intermediates required for electrophilic aromatic substitution, further enhancing the selectivity for the radical pathway.

Experimental Protocol: Synthesis from 2-Bromo-6-chlorotoluene

This protocol is a self-validating system. Reaction progress is monitored by TLC or GC, ensuring the reaction is driven to completion, and the final product is rigorously characterized to confirm its identity and purity.

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-6-chlorotoluene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous cyclohexane.
- Initiation and Reflux: Heat the mixture to reflux (approx. 81°C) using a heating mantle. For photochemical initiation, irradiate the flask with a high-intensity incandescent lamp.^[5]
- Monitoring: Monitor the reaction's progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting toluene derivative is consumed. The solid succinimide byproduct will float to the surface.
- Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide.
- Purification: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous sodium thiosulfate solution (to quench any remaining bromine), water, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Bromo-6-chlorobenzyl bromide**.
- Final Purification: If necessary, purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualization: Synthetic Workflow



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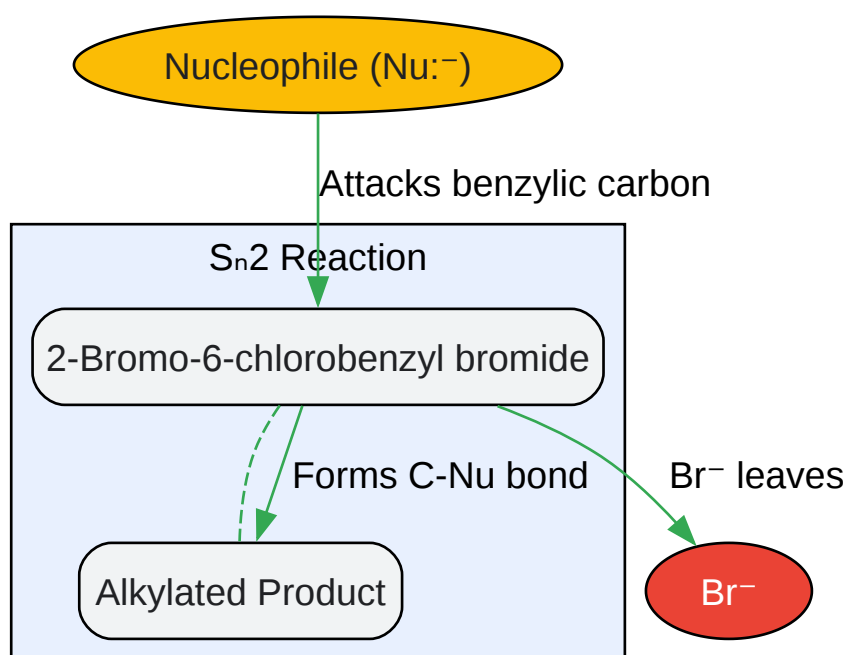
Caption: Workflow for the synthesis of **2-Bromo-6-chlorobenzyl bromide**.

Reactivity Profile and Synthetic Utility

The synthetic power of **2-Bromo-6-chlorobenzyl bromide** lies in the differential reactivity of its three halogen substituents. The benzylic C-Br bond is significantly more labile than the aromatic C-Br and C-Cl bonds, making it an excellent electrophile for S_N2 reactions.

- **Primary Reactive Site:** The benzylic bromide is the primary site of reactivity. It will readily react with a wide range of soft and hard nucleophiles (e.g., amines, alcohols, thiols, carboxylates, and carbanions) to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.[7] This reactivity is the cornerstone of its utility as an alkylating agent.
- **Electronic Effects:** The two halogen atoms on the aromatic ring are electron-withdrawing via the inductive effect.[8] This slightly deactivates the benzylic carbon towards S_N1 -type reactions by destabilizing the potential carbocation intermediate, but it has a lesser impact on the concerted S_N2 pathway.
- **Steric Hindrance:** The presence of the ortho-bromo substituent provides significant steric hindrance around the benzylic carbon. This can influence the rate of reaction, particularly with bulky nucleophiles. This steric factor is a key consideration in planning synthetic transformations.

Visualization: Core Reactivity Pathway



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Caption: Generalized S_N2 reaction of **2-Bromo-6-chlorobenzyl bromide**.

Applications in Research and Drug Development

While specific, documented applications of **2-Bromo-6-chlorobenzyl bromide** are limited in readily available literature, its structural features make it an analog of high interest for constructing molecules in medicinal chemistry and materials science.[6]

A compelling line of reasoning for its utility comes from its relationship with 2-bromo-6-chlorobenzaldehyde (CAS 64622-16-8). This aldehyde is a known crucial intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, a class of drugs used to treat B-cell cancers and autoimmune diseases.[9] **2-Bromo-6-chlorobenzyl bromide** can serve as a direct precursor to this aldehyde via oxidation (e.g., Hass-Bender oxidation) or be used to synthesize analogs where the aldehyde is replaced by other functional groups introduced via nucleophilic substitution. This positions the title compound as a valuable tool for generating libraries of novel, biologically active molecules for screening and lead optimization.

Analytical Characterization

Rigorous analytical confirmation is non-negotiable. The multi-halogen nature of **2-Bromo-6-chlorobenzyl bromide** provides a unique spectroscopic fingerprint, making its identification unambiguous.

Expected Spectroscopic Data

- ¹H NMR: The spectrum is expected to show two key regions. The aromatic region ($\delta \approx 7.0$ -7.6 ppm) will display signals for the three distinct aromatic protons, with coupling patterns dictated by their positions. A characteristic singlet for the two benzylic methylene protons (-CH₂Br) is expected further downfield, typically in the range of δ 4.5-4.7 ppm.[6]
- ¹³C NMR: The spectrum should display seven unique carbon signals: six for the aromatic carbons and one for the benzylic carbon (-CH₂Br).
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for aromatic C-H stretching (~ 3100 -3000 cm⁻¹), aliphatic C-H stretching (~ 2950 -2850 cm⁻¹), aromatic C=C stretching (~ 1600 -1450 cm⁻¹), and strong absorptions in the fingerprint region (<1000 cm⁻¹) corresponding to C-Br and C-Cl stretches.[6]

- Mass Spectrometry (MS): This is a powerfully diagnostic technique. The mass spectrum will exhibit a complex and highly characteristic molecular ion cluster. This is due to the natural isotopic abundances of bromine (^{79}Br : ~50.7%, ^{81}Br : ~49.3%) and chlorine (^{35}Cl : ~75.8%, ^{37}Cl : ~24.2%).^[10] The presence and relative intensities of the M, M+2, M+4, and M+6 peaks provide a definitive, self-validating confirmation of the Br_2Cl composition.

Protocol: General Spectroscopic Analysis

- Sample Preparation: For NMR, dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^{[11][12]} For IR, the analysis can be performed on the solid sample using an ATR-FTIR spectrometer.^[11]
- NMR Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- MS Acquisition: Analyze the sample using a mass spectrometer, preferably with a soft ionization technique like Electrospray Ionization (ESI) or GC-MS with Electron Ionization (EI) to observe the molecular ion cluster.^{[11][13]}
- Data Analysis: Integrate the proton signals, identify carbon shifts, and analyze the MS isotopic pattern to confirm the structure and purity of the compound.

Safety, Handling, and Storage

Based on the known hazards of analogous benzyl halides, **2-Bromo-6-chlorobenzyl bromide** must be handled with extreme caution.^[6] It is presumed to be a corrosive, lachrymatory (tear-inducing), and toxic compound.

Table 3: Hazard and Handling Summary

Category	Recommendation
Primary Hazards	Corrosive. Causes severe skin burns and eye damage.[14][15] Lachrymator. Irritating to the eyes and respiratory tract.[16] Toxic. May be harmful if swallowed, inhaled, or absorbed through the skin.[14]
Handling	Always handle inside a certified chemical fume hood.[14] Avoid breathing dust or vapors. Avoid all personal contact.[17]
Personal Protective Equipment (PPE)	Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a flame-retardant lab coat.[15][18]
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][18] Skin: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[14][18] Inhalation: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[14][18] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area.[14] Keep refrigerated. Store in a corrosives area.[14]
Incompatible Materials	Strong bases, strong oxidizing agents, alcohols, amines, and metals.[14]

Conclusion

2-Bromo-6-chlorobenzyl bromide is a specialized yet highly valuable reagent for the synthetic chemist. Its well-defined hierarchy of reactivity, governed by the labile benzylic

bromide, allows for its use as a precise alkylating agent to introduce a sterically hindered and electronically modified benzyl group. While its handling requires stringent safety protocols, its potential for constructing complex molecular architectures, particularly in the pursuit of novel therapeutic agents, marks it as a significant tool in the arsenal of research and development professionals.

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